{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine
Description
{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxy group, a sulfonamide group, and a bis(2-methylpropyl)amine moiety, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3S/c1-19(2)15-25(16-20(3)4)17-23(27)18-26(22-13-11-21(5)12-14-22)30(28,29)24-9-7-6-8-10-24/h6-14,19-20,23,27H,15-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAOUNGODPVTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN(CC(C)C)CC(C)C)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.
Introduction of the hydroxy group: The hydroxy group is introduced through a nucleophilic substitution reaction, where a suitable hydroxy-containing reagent reacts with the intermediate.
Formation of the final compound: The final step involves the reaction of the intermediate with bis(2-methylpropyl)amine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the sulfonamide group may produce primary amines.
Scientific Research Applications
{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications that similar compounds may not offer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
